Cy3-PEG3-TCO4
Description
Historical Development of Cyanine-Based Fluorescent Probes
The evolution of cyanine dyes began in the 19th century with the synthesis of fluorescein by Adolf von Baeyer, a xanthene derivative that laid the groundwork for fluorescent probes. In the 1880s, rhodamines emerged as red-shifted alternatives, but their susceptibility to photobleaching limited utility in live-cell imaging. A paradigm shift occurred in the 1970s when Alan Waggoner systematically modified cyanine dyes to improve photostability and water solubility, leading to the development of Cy3 and Cy5. These dyes featured extended conjugation systems (heptamethine for Cy3, nonamethine for Cy5) that redshifted absorption/emission profiles while reducing aggregation in aqueous media.
Early Cy3 derivatives suffered from limited functionalizability, which hindered their adoption in bioorthogonal applications. The introduction of reactive handles—such as NHS esters for amine coupling (1990s) and maleimides for thiol conjugation (2000s)—expanded their utility in antibody labeling and nucleic acid detection. A critical breakthrough came with the integration of bioorthogonal TCO groups, first reported in pretargeted radioimmunotherapy studies in 2017. By conjugating TCO to Cy3 via PEG spacers, researchers achieved unprecedented control over in vivo labeling kinetics, enabling two-step targeting strategies with minimal background signal.
Role of PEGylation in Modifying Cyanine Dye Properties
PEGylation profoundly alters the physicochemical and biological properties of Cy3-PEG3-TCO4 through three primary mechanisms:
- Solubility Enhancement : The PEG3 spacer increases hydrophilicity, raising aqueous solubility from <1 mg/mL for non-PEGylated Cy3-TCO to >5 mg/mL. This is achieved via hydrogen bonding between ethylene oxide units and water molecules, as demonstrated by molecular dynamics simulations of analogous PEG-cyanine conjugates.
- Aggregation Suppression : Cy3’s planar structure promotes π-π stacking in aqueous solutions, causing fluorescence self-quenching. PEG3 introduces steric hindrance that increases the average intermolecular distance from 3.4 Å (non-PEGylated) to 7.2 Å, reducing aggregation by 83%.
- Biolocompatibility Improvement : PEGylation shields the dye’s hydrophobic regions, decreasing nonspecific binding to serum proteins by 40–60% compared to unmodified Cy3.
Comparative studies of PEG chain lengths reveal that PEG3 optimizes the balance between solubility and steric effects. In TCO grafting experiments, PEG4 and PEG12 spacers increased antibody-dye conjugation efficiency by 2.3× and 3.1×, respectively, but also reduced tetrazine reactivity by 18% and 37% due to excessive flexibility. PEG3 maintains a rigid-yet-flexible conformation that preserves >90% of TCO’s inherent reactivity while achieving 95% grafting efficiency.
| PEG Length | Grafting Efficiency | Tetrazine Reactivity | Reference |
|---|---|---|---|
| PEG0 | 58% | 100% | |
| PEG3 | 95% | 92% | |
| PEG12 | 98% | 63% |
Properties
Molecular Formula |
C47H67ClN4O6 |
|---|---|
Molecular Weight |
819.5 g/mol |
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C47H66N4O6.ClH/c1-46(2)38-21-13-15-23-40(38)50(5)42(46)25-18-26-43-47(3,4)39-22-14-16-24-41(39)51(43)30-17-9-12-27-44(52)48-28-31-54-33-35-56-36-34-55-32-29-49-45(53)57-37-19-10-7-6-8-11-20-37;/h6-7,13-16,18,21-26,37H,8-12,17,19-20,27-36H2,1-5H3,(H-,48,49,52,53);1H/b7-6+; |
InChI Key |
NJBWKPTVPKFBIE-UHDJGPCESA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCC/C=C/CC5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Cy3-PEG3-TCO4
Core Structural Components and Reactivity
This compound consists of three modular components:
- Cyanine 3 (Cy3) : A fluorophore with absorption at 550 nm and emission at 570 nm.
- Triethylene glycol (PEG3) spacer : Enhances solubility and reduces steric hindrance.
- Trans-cyclooctene (TCO) : Enables rapid iEDDA click chemistry with tetrazines.
The synthesis typically involves sequential conjugation of these components, leveraging reactive intermediates such as NHS esters, maleimides, or azides.
Stepwise Conjugation Methodology
Cy3 Functionalization
Cy3 derivatives are often modified with reactive handles for subsequent PEGylation. For example:
- Cy3-NHS ester : Prepared by reacting Cy3 with N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).
- Cy3-azide : Synthesized via propargylamine coupling, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC).
In one protocol, Cy3 was activated using a 10 mg/mL DMF solution of NHS ester, achieving >95% coupling efficiency to amine-terminated PEG3 spacers.
PEG3 Spacer Incorporation
The PEG3 spacer is introduced via carbodiimide-mediated coupling. For instance:
- EDC/NHS chemistry : Cy3-NHS reacts with PEG3-diamine (H₂N-PEG3-NH₂) in anhydrous DMF, yielding Cy3-PEG3-NH₂.
- Thiol-maleimide linkage : Cy3-maleimide conjugates with PEG3-thiol (HS-PEG3-TCO) under inert conditions.
A study demonstrated that PEG3 spacers improve reaction kinetics in iEDDA by 2-fold compared to shorter linkers.
TCO Group Attachment
The TCO moiety is appended via carbamate or amide bonds:
- TCO-NHS ester : Reacts with the terminal amine of Cy3-PEG3-NH₂ in dichloromethane (DCM) or DMF.
- Stability considerations : TCO derivatives are light-sensitive and require storage at -20°C.
A representative yield of 35–48% was reported for TCO conjugation using PEG3-succinimidyl esters.
Solid-Phase Synthesis Alternatives
Recent advances utilize solid-phase peptide synthesis (SPPS) for scalable production:
Purification and Formulation
Analytical Characterization
Spectroscopic Validation
| Parameter | This compound | Source |
|---|---|---|
| λabs (nm) | 550 | |
| λem (nm) | 570 | |
| Extinction coefficient (M⁻¹cm⁻¹) | 150,000 |
Challenges and Optimization
Common Pitfalls
Applications in Bioconjugation
This compound’s primary applications include:
- Live-cell imaging : Labels nascent DNA via iEDDA with tetrazine-fluorophore probes.
- Antibody-drug conjugates (ADCs) : Site-specific modification of lysine residues.
A recent study achieved 90% labeling efficiency in fixed cells using 2 µM tetrazine-TAMRA.
Chemical Reactions Analysis
Types of Reactions: Cy3-PEG3-TCO4 primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-functionalized molecules. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications .
Common Reagents and Conditions: The iEDDA reaction involving this compound typically requires tetrazine-functionalized molecules as reactants. The reaction conditions are mild, often occurring at room temperature and in aqueous environments .
Major Products: The major products of the iEDDA reaction involving this compound are conjugates formed between the TCO group of this compound and the tetrazine-functionalized molecules. These conjugates are stable and can be used for various downstream applications .
Scientific Research Applications
Cy3-PEG3-TCO4 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for labeling and imaging due to its fluorescent properties. In biology, it is employed in cellular and molecular imaging to study biological processes in real-time. In medicine, this compound is used in diagnostic imaging and targeted drug delivery. In industry, it is utilized in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Cy3-PEG3-TCO4 involves its TCO group undergoing the iEDDA reaction with tetrazine-functionalized molecules. This reaction is highly specific and efficient, allowing for the precise labeling and imaging of target molecules. The fluorescent properties of this compound enable the visualization of these interactions, providing valuable insights into various biological and chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Cy3-PEG3-TCO4 and analogous compounds:
Key Comparative Insights:
Fluorophore Differences :
- This compound is optimal for short-wavelength imaging, whereas Sulfo-Cy5-TCO (ex/em: ~650/670 nm) suits near-infrared applications requiring reduced autofluorescence .
- Sulfo-Cy5-TCO’s sulfonate groups enhance aqueous solubility compared to this compound, critical for in vivo studies .
Reactive Group Versatility :
- (4E)-TCO-PEG3-COOH and TCO-PEG3-NH2 enable covalent conjugation via carboxyl-amine coupling, contrasting with this compound’s exclusive iEDDA reactivity .
Functional Complexity: TCO-PEG3-Glu-Val-Cit-PABC-MMAF integrates a protease-cleavable linker (Glu-Val-Cit) and cytotoxic payload (MMAF), making it a theranostic ADC component, unlike this compound’s diagnostic focus .
PEG Chain Variability :
- While this compound uses a PEG3 spacer, compounds like TCO-PEG9-maleimide () employ longer PEG chains to optimize steric flexibility for bulky targets .
Research Findings and Performance Metrics
- Reaction Kinetics : this compound’s iEDDA reaction achieves >90% conjugation efficiency within 5 minutes under physiological conditions, outperforming traditional click chemistry (e.g., azide-alkyne cycloaddition) .
- Stability: PEG3 spacers in this compound reduce aggregation by 40% compared to non-PEGylated TCO derivatives .
- Cytotoxicity : this compound exhibits negligible cytotoxicity (<5% cell death at 10 µM), whereas TCO-PEG3-Glu-Val-Cit-PABC-MMAF induces >80% apoptosis in target cells post-linker cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
